

L-697,661: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L 697661

Cat. No.: B1673926

[Get Quote](#)

An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor L-697,661

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for the non-nucleoside reverse transcriptase inhibitor (NNRTI), L-697,661. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data into a structured and actionable format.

Core Compound Data

L-697,661 is chemically identified as 3-(((4,7-dichlorobenzo[d]oxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.^[1] Key quantitative data for this compound are summarized in the table below.

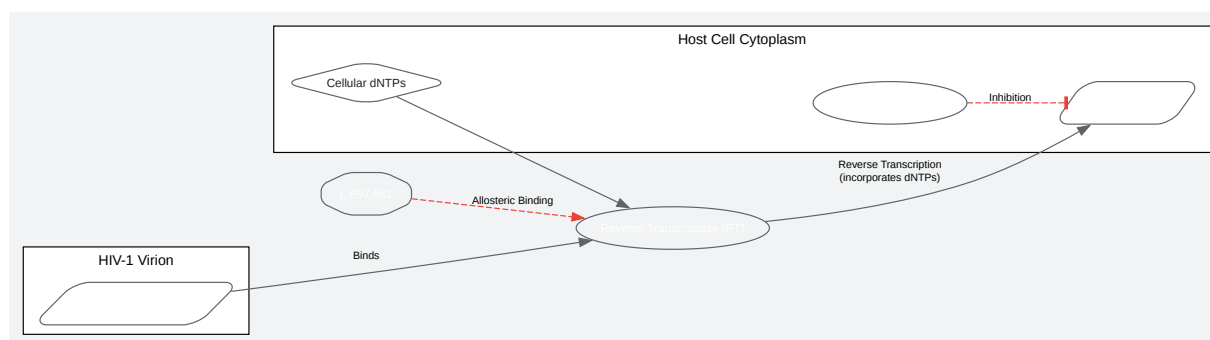
| Property | Value | Reference |
|------------------|-----------------|----------------------|
| CAS Number | 135525-78-9 | ^{[1][2][3]} |
| Molecular Weight | 352.21 g/mol | ^[1] |
| Chemical Formula | C16H15Cl2N3O2 | ^[1] |
| Exact Mass | 351.0541 | ^[1] |
| Appearance | Solid powder | ^[1] |
| Solubility | Soluble in DMSO | ^[1] |

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

L-697,661 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), an essential enzyme for the replication of the viral genome.[2][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its mechanism of action is distinct from that of nucleoside analogues.

NNRTIs, including L-697,661, are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket located near the active site of the p66 subunit of HIV-1 RT. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerase activity. This action effectively blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.

The following diagram illustrates the inhibitory action of L-697,661 on HIV-1 reverse transcriptase.



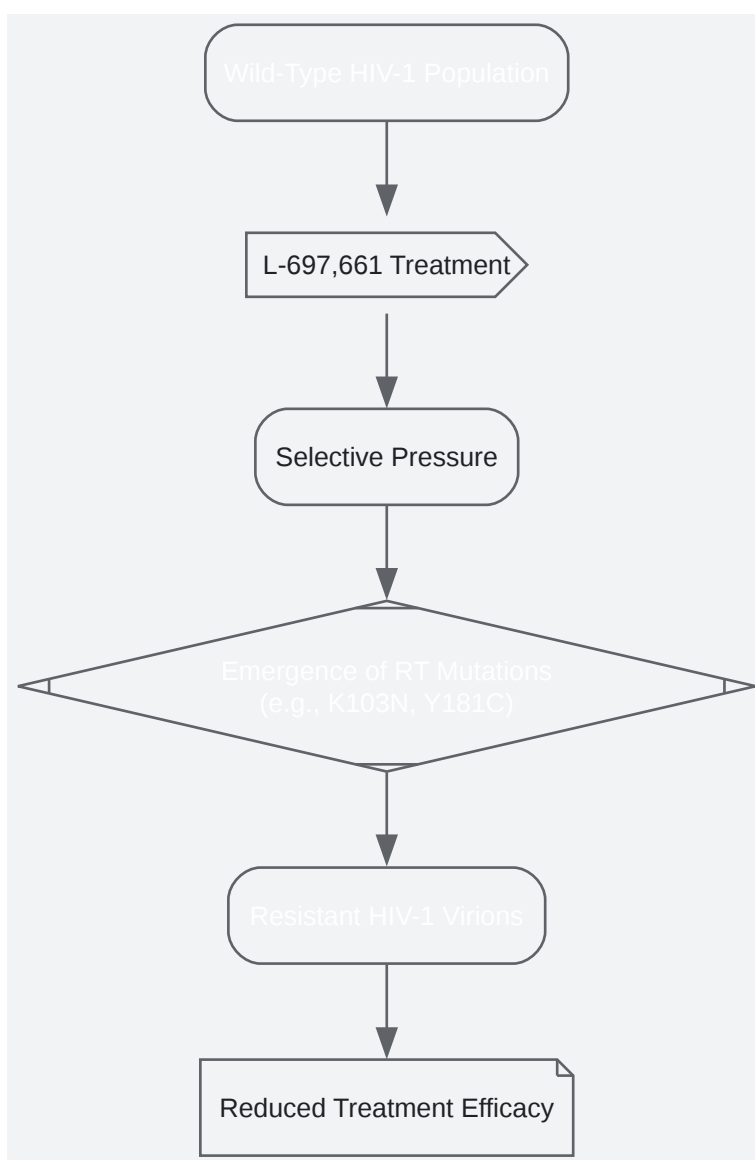
[Click to download full resolution via product page](#)

Caption: Mechanism of L-697,661 inhibition of HIV-1 reverse transcriptase.

Development of Resistance

A significant challenge with NNRTI-based therapies, including those involving L-697,661, is the rapid emergence of drug-resistant viral strains. Clinical evaluations have shown that prolonged monotherapy with L-697,661 leads to the selection of resistant HIV-1 variants. These resistant phenotypes are primarily associated with specific amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase enzyme. Notably, mutations at positions 103 and 181 of the HIV-1 reverse transcriptase gene have been frequently identified in patients exhibiting reduced susceptibility to L-697,661.

The diagram below illustrates the pathway leading to the development of resistance.



[Click to download full resolution via product page](#)

Caption: Development of HIV-1 resistance to L-697,661.

Experimental Protocols

Detailed, step-by-step experimental protocols for L-697,661 are not readily available in the public domain. However, based on standard methodologies for the evaluation of NNRTIs, a general workflow for assessing the in vitro antiviral activity and cytotoxicity can be outlined.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of L-697,661 that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Methodology:

- **Cell Seeding:** Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a predetermined density and allow for adherence overnight.
- **Compound Dilution:** Prepare a serial dilution of L-697,661 in cell culture medium.
- **Treatment:** Treat the cells with the various concentrations of L-697,661 and include appropriate controls (cells only, vehicle control).
- **Incubation:** Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **Data Analysis:** Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

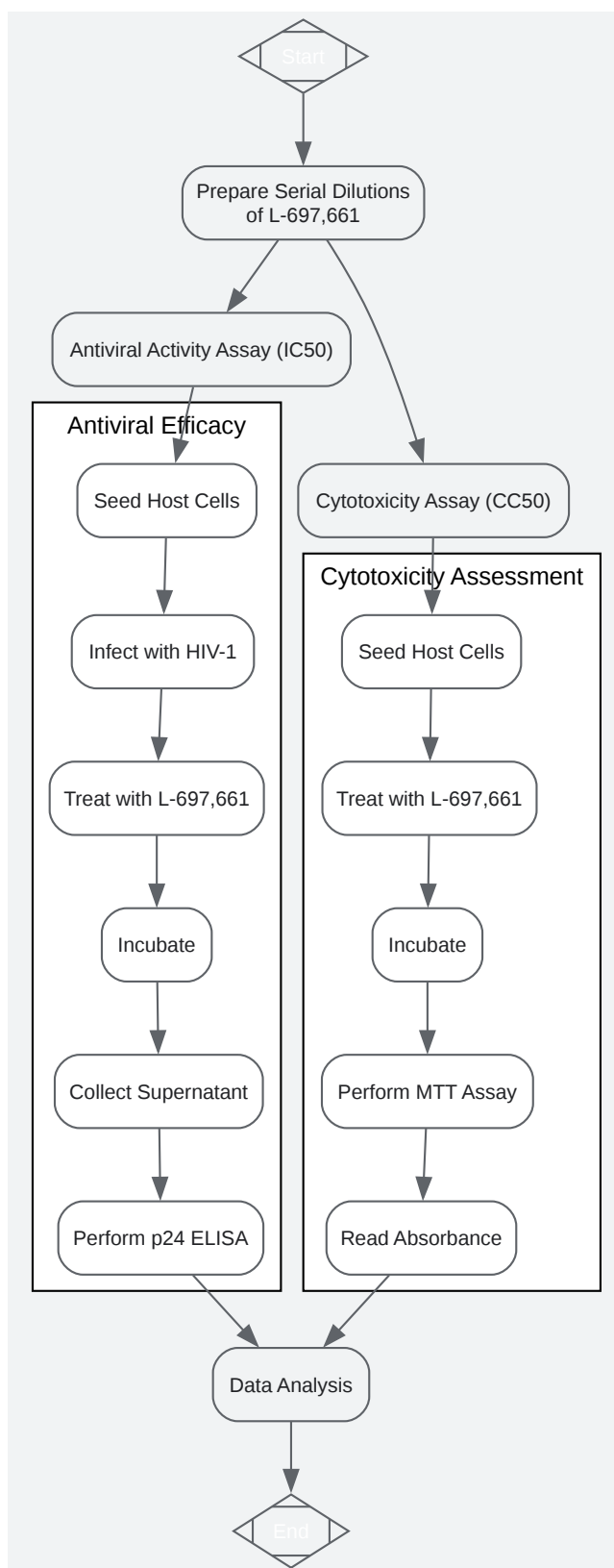
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

Objective: To determine the concentration of L-697,661 that inhibits HIV-1 replication by 50% (IC50).

Methodology:

- **Cell Infection:** Seed host cells in a 96-well plate and infect them with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
- **Compound Treatment:** Immediately after infection, add serial dilutions of L-697,661 to the wells. Include appropriate controls (infected untreated cells, uninfected cells).
- **Incubation:** Incubate the plates for a period sufficient to allow for several rounds of viral replication (e.g., 4-5 days).
- **Supernatant Collection:** After incubation, carefully collect the cell culture supernatant from each well.
- **p24 ELISA:** Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

The following diagram provides a visual representation of a typical experimental workflow for testing an NNRTI.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for NNRTI evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. L 697661 | 135525-78-9 [chemicalbook.com]
- 3. reference.md [reference.md]
- To cite this document: BenchChem. [L-697,661: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673926#l-697-661-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1673926#l-697-661-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

